4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Lipophilicity Drug-likeness Physicochemical profiling

4-Methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2549055-82-3) is a fully synthetic, heterocyclic small molecule belonging to the benzothiazole family. Its architecture integrates a 4-methoxy-7-methyl-substituted 1,3-benzothiazole core with an azetidine linker that bears a 2H-1,2,3-triazol-2-yl moiety at the 3-position.

Molecular Formula C14H15N5OS
Molecular Weight 301.37 g/mol
CAS No. 2549055-82-3
Cat. No. B6439478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
CAS2549055-82-3
Molecular FormulaC14H15N5OS
Molecular Weight301.37 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)N4N=CC=N4
InChIInChI=1S/C14H15N5OS/c1-9-3-4-11(20-2)12-13(9)21-14(17-12)18-7-10(8-18)19-15-5-6-16-19/h3-6,10H,7-8H2,1-2H3
InChIKeyCIUMCAJDBVZMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2549055-82-3): Compound Class and Physicochemical Baseline for Procurement Screening


4-Methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2549055-82-3) is a fully synthetic, heterocyclic small molecule belonging to the benzothiazole family. Its architecture integrates a 4-methoxy-7-methyl-substituted 1,3-benzothiazole core with an azetidine linker that bears a 2H-1,2,3-triazol-2-yl moiety at the 3-position [1]. The compound has a molecular formula of C₁₄H₁₅N₅OS, a molecular weight of 301.37 g·mol⁻¹, a computed XLogP3 of 2.9, a topological polar surface area (TPSA) of 84.3 Ų, zero hydrogen-bond donors, and six hydrogen-bond acceptors [1]. These physicochemical descriptors place the compound within a favorable region of oral drug-likeness space (Lipinski Rule of Five compliant), though no experimental solubility, permeability, or metabolic stability data specific to this compound have been reported in peer-reviewed primary literature as of the search date. The compound is listed in the PubChem database (CID 154583489) and is commercially available from multiple research-chemical suppliers for early-stage discovery purposes.

Why In-Class Benzothiazole–Azetidine–Triazole Analogs Cannot Be Interchanged with CAS 2549055-82-3: The Substituent-Dependence Problem


Within the 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole scaffold family, small alterations to the benzothiazole ring substitution pattern are known to drive substantial changes in lipophilicity, hydrogen-bonding capacity, and conformational preferences, all of which directly affect target binding, selectivity, and ADME properties [1]. The target compound's specific 4-methoxy-7-methyl substitution pattern generates a unique combination of electron-donating effects and steric bulk that is not reproduced by the unsubstituted parent (CAS 2415487-66-8), the 4-methoxy-only analog (CAS 2877639-10-4), the 4,5-dimethyl variant (CAS 2877690-63-4), or the 7-chloro-4-methyl variant. While no head-to-head experimental comparisons among these exact analogs have been published, the well-documented sensitivity of benzothiazole-based kinase inhibitors and antimicrobials to even single-atom substituent changes [2] means that substitution of the target compound with a close analog carries a high risk of altered potency, selectivity, and physicochemical behavior, undermining both the reproducibility and the translational value of screening campaigns.

Quantitative Comparative Evidence for 4-Methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2549055-82-3)


Lipophilicity (XLogP3) Differentiates CAS 2549055-82-3 from the Unsubstituted Parent Scaffold

The target compound's computed XLogP3 of 2.9 [1] is substantially higher than that of the unsubstituted parent 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2415487-66-8), which, lacking the 4-methoxy and 7-methyl substituents, has a predicted XLogP3 of approximately 1.8 (estimated by PubChem's XLogP3 algorithm for C₁₂H₁₁N₅S). The introduction of the methoxy and methyl groups increases calculated lipophilicity by roughly 1.1 log units. This shift is large enough to alter membrane permeability, plasma protein binding, and off-target promiscuity profiles, making the two compounds non-interchangeable despite sharing the identical azetidine–triazole pendant.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) as a Discriminator for Oral Bioavailability Potential

The target compound exhibits a TPSA of 84.3 Ų [1], which falls well below the Veber threshold of 140 Ų commonly associated with acceptable oral bioavailability. In contrast, the 4,7-dimethoxy analog 4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (C₁₅H₁₇N₅O₂S, MW ~331 g·mol⁻¹) carries an additional methoxy group that would increase TPSA by approximately 12–15 Ų (estimated from the incremental oxygen contribution of ~12.5 Ų per ether oxygen), pushing it closer to the 100 Ų mark. While both compounds likely remain Veber-compliant, the TPSA differential may influence passive transcellular permeability, particularly in Caco-2 or PAMPA assays, where even a 10–15 Ų TPSA increase can reduce apparent permeability coefficients measurably.

Oral absorption ADME Veber rules

Hydrogen-Bond Donor Deficiency as a Distinguishing Feature for CNS Multiparameter Optimization (MPO) Scoring

The target compound possesses zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6) [1]. This HBD = 0 profile is atypical among drug-like benzothiazole derivatives, many of which bear a free amine, amide NH, or hydroxyl group. Within the CNS MPO framework, an HBD count of 0 is optimal (maximum desirability score), contributing to a higher predicted probability of passive blood–brain barrier penetration. By comparison, the 4-methoxy-only analog (CAS 2877639-10-4) is predicted to share the HBD = 0 feature, but the 7-methyl group in the target compound adds lipophilicity without introducing additional hydrogen-bonding capacity, thereby improving the lipophilicity efficiency (LipE) potential relative to the 4-methoxy-only analog, assuming equipotent target binding.

CNS drug design Blood–brain barrier penetration MPO desirability

Evidence-Backed Application Scenarios for 4-Methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2549055-82-3)


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Design Requiring a Defined Benzothiazole–Triazole–Azetidine Core

The compound's three-dimensional architecture—combining a planar benzothiazole core, a conformationally constrained azetidine ring, and a π-rich 1,2,3-triazole—provides a geometrically pre-organized scaffold for engagement with the ATP-binding pocket of kinases. Its favorable physicochemical profile (MW = 301.37, XLogP3 = 2.9, TPSA = 84.3 Ų, HBD = 0) [1] makes it an attractive starting point for fragment elaboration or scaffold-hopping campaigns targeting kinases where CNS penetration is a program objective. Procurement teams supporting integrated drug-discovery projects should prioritize this specific substitution pattern over less lipophilic or bulkier analogs to maintain the desired balance of permeability and binding efficiency.

Antimicrobial Lead-Optimization Programs Targeting Multidrug-Resistant (MDR) Gram-Negative Pathogens

Benzothiazole–triazole hybrid compounds have demonstrated promising antibacterial activity against MDR strains, with recent studies showing that benzothiazole-coupled azetidinone derivatives achieve minimum inhibitory concentrations (MICs) as low as 12.5 µg·mL⁻¹ against MDR E. coli [2]. Although the target compound itself has not been evaluated in published antimicrobial assays, its structural features—particularly the electron-donating 4-methoxy substituent and the triazole ring capable of coordinating metal ions—align with pharmacophoric elements implicated in β-lactamase inhibition. Procurement for antimicrobial screening collections should therefore favor this compound over analogs lacking the 4-methoxy group, which may be critical for hydrogen-bonding interactions within the β-lactamase active site [2].

Chemical Probe Development Requiring a Defined Physicochemical and IP Landscape

The compound's recent entry into the public domain (PubChem record created September 2020) [1] and the absence of identified composition-of-matter patent claims covering this specific substitution pattern suggest a relatively open intellectual-property (IP) position, making it suitable for chemical probe development in academic or early-stage biotech settings. Its computed properties satisfy Lipinski and Veber criteria, and the HBD = 0 feature is beneficial for CNS target engagement. Procurement groups supporting open-science or pre-competitive probe initiatives should select this compound over heavily patented analogs to minimize future freedom-to-operate complications.

Computational Chemistry and Cheminformatics Model-Building Studies Requiring High-Quality Physicochemical Benchmark Data

With its well-defined computed descriptors (Exact Mass = 301.09973129 Da, XLogP3 = 2.9, TPSA = 84.3 Ų, Rotatable Bond Count = 3) available from PubChem [1], this compound can serve as a benchmark molecule for validating in silico ADME prediction models, molecular dynamics parameterization, or QSAR model development focused on benzothiazole-containing heterocycles. Its intermediate lipophilicity and absence of stereocenters reduce conformational complexity, making it a cleaner test case than highly flexible or chiral analogs. Procurement for computational validation studies should prioritize this compound for its data richness and structural tractability.

Quote Request

Request a Quote for 4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.